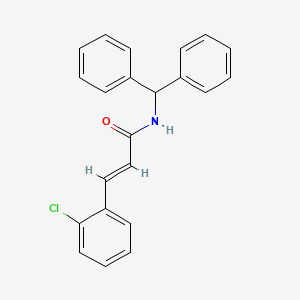

![molecular formula C16H13FN2O2 B5101379 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as Fluo-4, is a synthetic calcium indicator widely used in scientific research. It is a fluorescent dye that is used to detect changes in intracellular calcium concentration in cells.

Mechanism of Action

Fluo-4 is a calcium chelator that binds to calcium ions in the cytosol of cells. When bound to calcium, Fluo-4 undergoes a conformational change that results in a significant increase in fluorescence intensity. This change in fluorescence can be measured using a fluorescence microscope or a flow cytometer, allowing researchers to monitor changes in intracellular calcium concentration.

Biochemical and Physiological Effects:

Fluo-4 has been shown to have minimal effects on cellular physiology and biochemistry. It does not exhibit any significant cytotoxicity or alter the function of calcium channels or pumps. However, it should be noted that the use of Fluo-4 can interfere with other calcium-dependent processes in cells, such as the activation of calcium-dependent enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of Fluo-4 is its high sensitivity and selectivity for calcium ions. It has a low affinity for other metal ions, such as magnesium and zinc, which minimizes interference from other cellular processes. Fluo-4 is also a relatively stable dye that can be used for long-term imaging experiments.

However, there are some limitations to the use of Fluo-4. It has a relatively slow response time, which can limit its ability to detect rapid changes in calcium concentration. Additionally, Fluo-4 is not membrane-permeable, which limits its use in certain cell types and tissues.

Future Directions

There are several future directions for the use of Fluo-4 in scientific research. One area of interest is the development of new calcium indicators with improved properties, such as faster response times and increased membrane permeability. Another area of interest is the use of Fluo-4 in combination with other imaging techniques, such as patch-clamp electrophysiology, to study the relationship between calcium signaling and membrane potential. Finally, Fluo-4 can be used to study calcium signaling in vivo, which has potential applications in the diagnosis and treatment of diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of Fluo-4 involves a multi-step process that starts with the reaction of 2-fluoroaniline with salicylaldehyde to form the benzoxazole ring. The resulting compound is then reacted with propanoyl chloride to yield Fluo-4.

Scientific Research Applications

Fluo-4 is widely used in scientific research to study calcium signaling in cells. Calcium signaling is an important physiological process that regulates a wide range of cellular activities, including muscle contraction, neurotransmitter release, and gene expression. Fluo-4 is used to monitor changes in intracellular calcium concentration in real-time, allowing researchers to study the mechanisms underlying calcium signaling.

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-2-15(20)18-10-7-8-14-13(9-10)19-16(21-14)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUNBWDYKYEOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

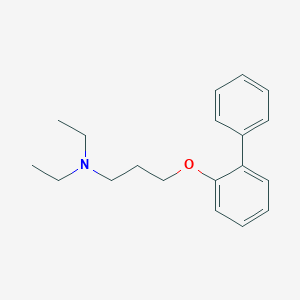

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)

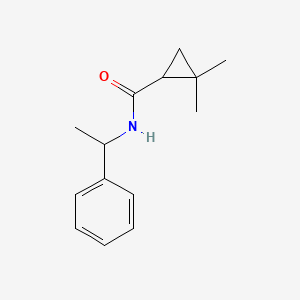

![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

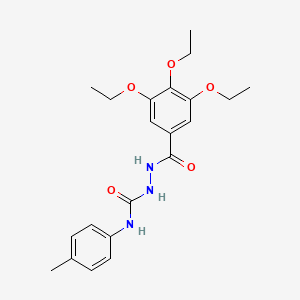

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)

![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)

![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)

![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)

![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)

![(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine](/img/structure/B5101401.png)